1-(2-Chlorocyclopentyl)ethan-1-one
Description
1-(2-Chlorocyclopentyl)ethan-1-one is a chlorinated cyclic ketone with the molecular formula C₇H₁₁ClO. The compound features a cyclopentane ring substituted with a chlorine atom at the 2-position and an acetyl group (COCH₃) at the adjacent carbon. This structural arrangement imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly for derivatization reactions and catalytic studies. Its reactivity is influenced by the electron-withdrawing nature of the chlorine atom, which enhances the electrophilicity of the carbonyl group while also affecting ring conformation .
Properties
CAS No. |
73945-56-9 |
|---|---|
Molecular Formula |
C7H11ClO |
Molecular Weight |
146.61 g/mol |
IUPAC Name |
1-(2-chlorocyclopentyl)ethanone |
InChI |
InChI=1S/C7H11ClO/c1-5(9)6-3-2-4-7(6)8/h6-7H,2-4H2,1H3 |
InChI Key |
HCCYCFVFZRZVAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CCCC1Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Chlorocyclopentyl)ethanone can be synthesized through several methods. One common approach involves the chlorination of cyclopentanone. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and the process is carried out under controlled conditions to ensure the selective chlorination at the desired position on the cyclopentane ring .
Industrial Production Methods
In industrial settings, the production of 1-(2-chlorocyclopentyl)ethanone often involves continuous preparation systems. These systems allow for the automated and controlled addition of reactants, improving the efficiency and yield of the process. For example, a continuous preparation method might use alpha-acetyl-gamma-butyrolactone as a starting material, which undergoes sequential chlorination and ring-closing reactions to produce the desired compound .
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorocyclopentyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclopentyl ethanones, depending on the nucleophile used.
Scientific Research Applications
1-(2-Chlorocyclopentyl)ethanone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(2-chlorocyclopentyl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chlorine atom and the ketone group play crucial roles in these interactions, influencing the compound’s binding affinity and reactivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 1-(1-Chlorocyclopentyl)ethan-1-one
The positional isomer 1-(1-chlorocyclopentyl)ethan-1-one (CID 12466580) shares the same molecular formula (C₇H₁₁ClO ) but differs in the chlorine substituent’s position (1- vs. 2-chloro). This difference alters steric and electronic effects:
- Synthesis : Both isomers can be synthesized via Friedel-Crafts acylation or halogenation of cyclopentyl precursors, though regioselectivity depends on reaction conditions .
Substituent Variations: 1-(2-Methylcyclopentyl)ethan-1-one
Replacing chlorine with a methyl group in 1-(2-methylcyclopentyl)ethan-1-one (CID in ) changes the electronic profile:
- Electronic Effects : The methyl group is electron-donating, reducing the carbonyl’s electrophilicity compared to the electron-withdrawing chlorine in the target compound.
- Physical Properties : Methyl substitution typically lowers melting/boiling points due to weaker intermolecular forces (e.g., dipole-dipole interactions) compared to chlorinated analogs .
Aromatic Chlorinated Derivatives: 1-(2-Chlorophenyl) Derivatives
Compounds like 1-(2-chlorophenyl)-2-(cyclopentylsulfanyl)ethan-1-one (CID 2381301, C₁₃H₁₅ClOS ) feature a chlorinated aromatic ring instead of a cyclopentane:
- Reactivity : The aromatic chlorine is less reactive toward nucleophilic substitution due to resonance stabilization, unlike aliphatic chlorine in the target compound.
- Applications : Such derivatives are often explored in medicinal chemistry for their bioactivity, whereas aliphatic chlorinated ketones are more common in catalysis .
Sulfur-Containing Analogs: Sulfonyl and Thioether Derivatives
Derivatives such as 1-(4-(chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one () incorporate sulfonyl groups:
- Electronic Effects : The sulfonyl group is strongly electron-withdrawing, further polarizing the carbonyl group compared to chlorine.
- Thermal Stability : Sulfonyl derivatives (e.g., compound 1f , mp 137–138°C) often exhibit higher melting points due to increased molecular rigidity and intermolecular forces .
Comparative Data Table
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